(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione
Description
Properties
IUPAC Name |
(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-13(2)9-16-18(22)20(25-12-23-3)17(21)11-19(16)10-14-5-7-15(24-4)8-6-14/h5-8,13,16H,9-12H2,1-4H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWKMDDERUZYBW-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N(C(=O)CN1CC2=CC=C(C=C2)OC)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N(C(=O)CN1CC2=CC=C(C=C2)OC)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione is a piperazine derivative that has garnered interest due to its potential biological activities. This article delves into the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates the presence of methoxymethoxy and methoxyphenyl groups, which may contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that piperazine derivatives often exhibit a range of biological activities including:
- Antiproliferative Effects : Similar compounds have shown the ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds with a piperazine scaffold have been reported to induce necroptosis in leukemic cells, suggesting potential applications in cancer therapy .
- Receptor Binding : Piperazine derivatives frequently interact with aminergic receptors. Studies have shown that certain piperazine compounds can bind to dopamine receptors, which may influence their pharmacological effects .
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of piperazine derivatives. For example, compounds designed with similar structures were tested for their ability to reduce oxidative stress in neuronal cells. Results indicated that these compounds could protect against hydrogen peroxide-induced damage by stabilizing mitochondrial function and decreasing reactive oxygen species (ROS) production .
Case Studies and Research Findings
- Antileukemic Activity : A study on a related piperazine compound demonstrated significant cytotoxicity against K562 leukemic cells. The compound induced cell death through necroptotic pathways, highlighting its potential as an antitumor agent .
- Oxidative Stress Mitigation : Another investigation focused on piperazine derivatives showed that they could effectively protect SH-SY5Y neuronal cells from oxidative damage at low concentrations (20 μM). This suggests that similar structural features in this compound may confer protective effects against oxidative stress .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key Observations :
- Methoxy vs. Fluorine : Fluorinated analogs (e.g., ) exhibit stronger electron-withdrawing effects, enhancing metabolic stability but reducing solubility. The methoxy groups in the target compound may improve water solubility compared to fluorinated derivatives .
- Stereochemistry : The S-configuration at position 3 may confer selective binding to targets like serotonin or dopamine receptors compared to racemic mixtures in other studies .
Pharmacological Activities
Anticancer Potential
- The 4-methoxyphenylmethyl group in the target compound resembles substituents in Murty et al. (2012), where pyridazinone-piperazine hybrids showed IC50 values of 1.5–8.2 µM against leukemia cells .
- Compound 2 from (bicyclic piperazine-dione) demonstrated anti-HIV activity, suggesting structural motifs shared with the target compound may have antiviral applications .
Neuroprotective and CNS Effects
- Benzylpiperazine derivatives () act as serotonin receptor agonists, but the 4-methoxyphenylmethyl group in the target compound could reduce stimulant effects while retaining affinity for CNS targets .
Antimicrobial Activity
- Piperazine derivatives with bulky alkyl groups (e.g., 2-methylpropyl) exhibit antibacterial activity against Staphylococcus aureus (MIC: 4–16 µg/mL) . The target compound’s 2-methylpropyl group may confer similar effects.
Q & A
Basic: What synthetic strategies are commonly employed for constructing the piperazine-2,6-dione core in this compound?
The piperazine-2,6-dione scaffold is typically synthesized via cyclization reactions. Key steps include:
- Amide bond formation : Coupling agents like HBTU or BOP are used to link amine and carboxylic acid precursors. For example, THF solvent and Et₃N as a base facilitate amidation (e.g., synthesis of similar piperazine derivatives in ).
- Cyclization : Intramolecular lactamization under reflux conditions (e.g., using THF or ethanol) closes the six-membered ring. Temperature control is critical to avoid racemization ().
- Protecting groups : Methoxymethoxy and benzyl groups are often used to protect reactive sites during synthesis, with deprotection via acid hydrolysis ().
Methodological Tip : Monitor reaction progress with TLC (ethyl acetate/hexane systems) and purify intermediates via silica gel chromatography .
Basic: How are stereochemical integrity and regioselectivity ensured during synthesis?
- Chiral auxiliaries : (3S)-configuration is maintained using enantiomerically pure starting materials (e.g., L-valine derivatives in ).
- Stereoselective catalysts : Transition metal catalysts or organocatalysts may direct asymmetric synthesis, though specific conditions for this compound require optimization.
- Analytical validation : Confirm stereochemistry via [α]D measurements (e.g., +60.6° for a related compound in ) and ¹H/¹³C NMR (e.g., coupling constants and NOE experiments) .
Advanced: How do electron-donating substituents (e.g., methoxy groups) influence the compound’s reactivity and stability?
- Electronic effects : Methoxy groups increase electron density on the aromatic ring, enhancing resistance to electrophilic attack and stabilizing intermediates during synthesis ().
- Solubility : Methoxy substituents improve solubility in polar aprotic solvents (e.g., DMF, THF), critical for reaction homogeneity ().
- Oxidative stability : Methoxymethoxy groups may reduce susceptibility to oxidation compared to unprotected hydroxyl analogs ().
Data Contradiction : Some studies report reduced thermal stability due to methoxy groups’ electron-donating nature, necessitating controlled storage conditions .
Advanced: What analytical techniques are prioritized for characterizing this compound’s purity and structure?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.74 ppm for aromatic protons in ) and stereochemistry.
- Mass spectrometry : High-resolution MS (ESI or MALDI) validates molecular weight (e.g., m/z 488.6 [M+H]⁺ in ).
- X-ray crystallography : Resolves absolute configuration and crystal packing, though challenges arise from flexible side chains ( ).
- HPLC : Reverse-phase HPLC with methanol/water gradients assesses purity (>95% required for biological assays) .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) ().
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols ().
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste ().
Note : While toxicity data for this specific compound is limited, related piperazines show acute oral toxicity (LD₅₀ ~300 mg/kg in rodents) .
Advanced: How can conflicting solubility data in different solvents be resolved?
- Systematic screening : Test solubility in DMSO, THF, ethanol, and aqueous buffers (pH 1–13) using nephelometry.
- Molecular dynamics simulations : Predict solvation free energy based on logP values (estimated ~2.5 for this compound).
- Contradictory evidence : Some studies report high DMSO solubility (>50 mg/mL), while others note precipitation in aqueous buffers. Adjust co-solvents (e.g., PEG-400) or use sonication for dispersion .
Advanced: What strategies optimize yield in multi-step syntheses of this compound?
- Stepwise purification : Isolate intermediates after each step (e.g., column chromatography) to avoid carryover of side products ().
- Microwave-assisted synthesis : Reduce reaction times for steps like hydrazine cyclization (e.g., 30 min vs. 12 hours in conventional heating) ().
- Green chemistry : Replace toxic oxidants (e.g., Cr(VI)) with NaOCl for oxidative ring closure, improving safety and yield (73% in ) .
Basic: What are the key applications of this compound in academic research?
- Pharmacology : Investigated for neuroprotective effects via NMDA receptor modulation ().
- Chemical biology : Serves as a scaffold for developing protease inhibitors (e.g., caspase-3) ().
- Material science : Piperazine derivatives exhibit corrosion inhibition (~85% efficiency in acidic media) ().
Advanced: How does the 2-methylpropyl substituent affect metabolic stability?
- Steric hindrance : The bulky isobutyl group reduces CYP450-mediated oxidation, prolonging half-life in vitro ().
- Lipophilicity : Increases logD, enhancing blood-brain barrier penetration (relevant for CNS-targeted studies) ( ).
Contradiction : Some analogs show increased hepatotoxicity due to slower hepatic clearance, necessitating metabolite profiling .
Advanced: What computational methods predict this compound’s bioactivity?
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., HER2 kinase in ).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for cytotoxicity.
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., for piperazine derivatives in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
